molecular formula C5H12O4S B11761977 (3R)-3-hydroxybutyl methanesulfonate

(3R)-3-hydroxybutyl methanesulfonate

Cat. No.: B11761977
M. Wt: 168.21 g/mol
InChI Key: ONFGVVVKNPIOPL-RXMQYKEDSA-N
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Description

(3R)-3-hydroxybutyl methanesulfonate is an organic compound that features a hydroxy group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxybutyl methanesulfonate typically involves the esterification of (3R)-3-hydroxybutanol with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help in achieving consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxybutyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of (3R)-3-oxobutyl methanesulfonate.

    Reduction: Formation of (3R)-3-hydroxybutanol.

    Substitution: Formation of (3R)-3-aminobutyl methanesulfonate or (3R)-3-thiobutyl methanesulfonate.

Scientific Research Applications

(3R)-3-hydroxybutyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential as a prodrug or a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-hydroxybutyl methanesulfonate involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the methanesulfonate ester can undergo hydrolysis to release methanesulfonic acid. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-hydroxybutyl acetate: Similar structure but with an acetate ester instead of a methanesulfonate ester.

    (3R)-3-hydroxybutyl benzoate: Contains a benzoate ester group.

    (3R)-3-hydroxybutyl phosphate: Features a phosphate ester group.

Uniqueness

(3R)-3-hydroxybutyl methanesulfonate is unique due to the presence of the methanesulfonate ester, which imparts distinct chemical reactivity and potential applications compared to other esters. Its ability to undergo specific chemical reactions and its role in various scientific research areas highlight its importance.

Properties

Molecular Formula

C5H12O4S

Molecular Weight

168.21 g/mol

IUPAC Name

[(3R)-3-hydroxybutyl] methanesulfonate

InChI

InChI=1S/C5H12O4S/c1-5(6)3-4-9-10(2,7)8/h5-6H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

ONFGVVVKNPIOPL-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CCOS(=O)(=O)C)O

Canonical SMILES

CC(CCOS(=O)(=O)C)O

Origin of Product

United States

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